molecular formula C13H21N5 B15051940 [(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

[(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B15051940
M. Wt: 247.34 g/mol
InChI Key: ABCSDTRWANCKPR-UHFFFAOYSA-N
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Description

The compound (1-ethyl-1H-pyrazol-3-yl)methylamine is a bis-pyrazole derivative featuring two distinct pyrazole rings connected via a methylamine linker.

  • Structural Features:
    • The first pyrazole ring (1-ethyl-1H-pyrazol-3-yl) is substituted with an ethyl group at the 1-position and a methyl group at the 3-position.
    • The second pyrazole ring (1-(propan-2-yl)-1H-pyrazol-4-yl) has an isopropyl group at the 1-position and a methyl group at the 4-position.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C13H21N5/c1-4-17-6-5-13(16-17)9-14-7-12-8-15-18(10-12)11(2)3/h5-6,8,10-11,14H,4,7,9H2,1-3H3

InChI Key

ABCSDTRWANCKPR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CN(N=C2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the pyrazole rings can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like K2CO3.

Major Products:

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of pyrazole alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including ligands for metal coordination complexes.

Biology: In biological research, it serves as a scaffold for designing enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact pathways and molecular targets depend on the specific application and the functional groups present on the pyrazole rings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Aryl or Heteroaryl Substituents

a) N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Contains a pyridinyl group instead of a second pyrazole.
  • Synthesis : Prepared via coupling reactions using cesium carbonate and copper(I) bromide, yielding a yellow solid (mp 104–107°C) .
b) N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine
  • Structure : Features a thiazole ring instead of the second pyrazole.
  • Synthesis: Synthesized via refluxing 2-aminothiazole and (1H-pyrazol-1-yl)methanol in acetonitrile (mp 108–110°C) .

Bis-Pyrazole Derivatives with Alkyl Substituents

a) [2-(3-Methoxyphenyl)ethyl]{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amine
  • Structure : Includes a methoxyphenyl-ethyl group attached to the amine linker.
  • Properties : Molecular formula C17H25N3O (MW 287.41), 95% purity .
  • Key Differences : The methoxyphenyl group adds electron-rich aromaticity, which may influence metabolic stability and receptor affinity compared to the purely aliphatic substituents in the target compound.
b) {3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine
  • Structure : Substituted with a butan-2-yl group on the pyrazole and a propyl chain.
  • Synthesis: Not detailed in evidence, but similar compounds are synthesized via alkylation of pyrazole precursors .

Compounds with Trifluoromethyl or Halogen Substituents

a) Ceapin-A9 (N-(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide)
  • Structure : Contains a trifluoromethylphenyl group and an oxazole ring.
  • Properties : Used in studies on unfolded protein response inhibition .
  • Key Differences : The trifluoromethyl group enhances metabolic stability and bioavailability, a feature absent in the target compound.
b) (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine
  • Structure : Fluorine and trifluoromethyl groups enhance electronic properties.
  • Synthesis : Prepared via multi-step coupling reactions (LC/MS m/z 546.1) .
  • Key Differences : Halogenation and heteroaryl systems increase binding specificity in medicinal chemistry applications.

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Melting Point (°C) Purity Key Features Reference
Target Compound C14H22N6 Ethyl, isopropyl, bis-pyrazole N/A N/A Lipophilic, potential CNS activity -
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C12H15N5 Pyridinyl, cyclopropyl 104–107 N/A Aromatic interactions
[2-(3-Methoxyphenyl)ethyl]{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amine C17H25N3O Methoxyphenyl, isopropyl N/A 95% Enhanced metabolic stability
{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine C11H21N3 Butan-2-yl, propyl N/A N/A Increased hydrophobicity
Ceapin-A9 C19H16F3N5O2 Trifluoromethyl, oxazole N/A N/A Unfolded protein response inhibitor

Key Insights and Implications

  • Structural Impact on Bioactivity : The bis-pyrazole core of the target compound offers a balance of rigidity and lipophilicity, suitable for central nervous system (CNS) targeting. In contrast, pyridinyl or thiazole-containing analogs (e.g., ) may exhibit improved solubility but reduced blood-brain barrier penetration.
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving alkylation or amination of pyrazole intermediates.
  • Metabolic Considerations : Compounds with trifluoromethyl groups (e.g., ) demonstrate enhanced metabolic stability, a trait that could be engineered into the target compound via structural modification.

Biological Activity

(1-ethyl-1H-pyrazol-3-yl)methylamine is a complex organic compound belonging to the pyrazole class, characterized by its dual pyrazole structure linked by a methylene bridge. This structural configuration suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be described as follows:

PropertyDetails
Molecular Formula C12H18N4
Molecular Weight 226.30 g/mol
IUPAC Name (1-ethyl-1H-pyrazol-3-yl)methylamine
Canonical SMILES CCN1C=CC(=N1)CNCC(C)C

The biological activity of this compound is largely attributed to its nitrogen-rich moieties, which facilitate interactions such as hydrogen bonding and coordination with metal ions. These interactions are crucial in various metabolic pathways and biological processes.

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrazole derivatives, including those similar to (1-ethyl-1H-pyrazol-3-yl)methylamine. For instance, compounds with similar structures exhibited significant inhibition against several fungal strains, including Geotrichum candidum and Aspergillus niger . This suggests that the compound may also possess antifungal activity worth exploring in further studies.

Alpha-Amylase Inhibition

Alpha-amylase inhibitors are vital in managing diabetes by slowing carbohydrate digestion. Compounds structurally related to (1-ethyl-1H-pyrazol-3-yl)methylamine have shown promising results in inhibiting alpha-amylase activity. For example, certain derivatives demonstrated inhibition rates significantly higher than standard controls like acarbose . This positions the compound as a potential candidate for further development in diabetes management.

Synthesis and Evaluation

The synthesis of (1-ethyl-1H-pyrazol-3-yl)methylamine typically involves a Mannich-type reaction, combining 1-ethylpyrazole and 1-(propan-2-yl)pyrazole under basic conditions . The resultant compound was evaluated for various biological activities, demonstrating significant promise in both antifungal and alpha-amylase inhibition assays.

Structure–Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the pyrazole rings could enhance biological activity. For instance, the introduction of specific alkyl groups or functional groups at strategic positions on the pyrazole rings has been shown to improve binding affinity and biological efficacy .

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